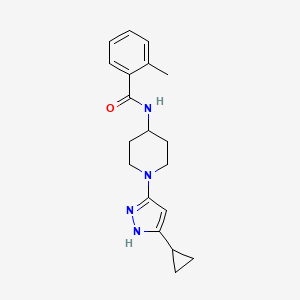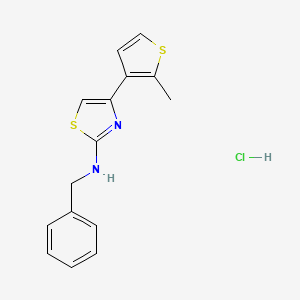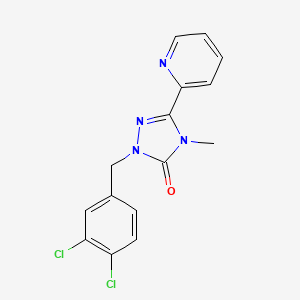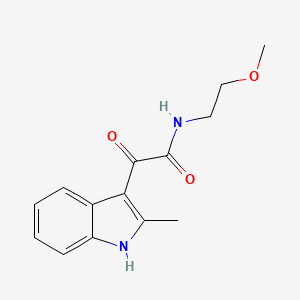
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide” is related to radionuclide complex solutions of high concentration and of high chemical stability . These solutions can be used as a drug product for diagnostic and/or therapeutic purposes . The stability of the drug product is achieved by at least one stabilizer against radiolytic degradation .
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Antagonists
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide, as part of the pyrazole derivatives family, is notable for its role in the study of cannabinoid receptor antagonists. These compounds have been extensively researched for their potential to antagonize the effects of cannabinoids and cannabimimetic agents, with implications for treating the side effects of these substances. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, and the iodinated nature of some compounds in this family offers additional utility as gamma-enriching SPECT ligands for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).
Antimicrobial Agents
Another significant area of research is the exploration of these compounds as antimicrobial agents. Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have been synthesized and tested for their antimicrobial activities. The detailed synthesis and antimicrobial activities of these compounds highlight their potential in this domain (Hawas et al., 2012).
Antiviral and Cytotoxic Agents
These compounds have also been studied for their antiviral and cytotoxic potential. A series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, carrying an arylidene moiety, have demonstrated in vitro antiviral and antitumor activities. Some of these compounds have shown significant activity against various viral strains and cancer cell lines, suggesting their usefulness in treating these conditions (El-Subbagh et al., 2000).
Synthesis and Characterization in Drug Impurities
In the field of pharmaceuticals, these compounds are significant in the study of drug impurities. For instance, they have been involved in the identification and synthesis of novel impurities in the anti-diabetic drug Repaglinide. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products (Kancherla et al., 2018).
Molecular Interaction Studies
Research on molecular interactions of these compounds, especially as antagonists for specific receptors like the CB1 cannabinoid receptor, is another key area. Studies have focused on understanding the conformational analysis and molecular binding interactions, which are crucial for developing drugs with targeted actions (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)19(24)20-15-8-10-23(11-9-15)18-12-17(21-22-18)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZUEZAIRYRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)


![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2604155.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604157.png)
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)




